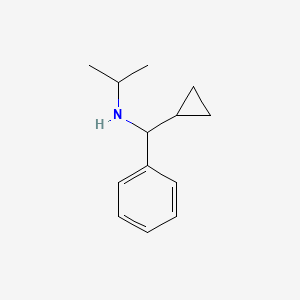
Methyl 5-methylhexacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methylhexacosanoate is a chemical compound with the molecular formula C27H54O2This compound is a type of fatty acid methyl ester and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methylhexacosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methylhexacosanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 5-methylhexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the methyl group at the 5-position.
Methyl octacosanoate: Contains two additional carbon atoms in the fatty acid chain.
Methyl heneicosanoate: Contains fewer carbon atoms in the fatty acid chain.
Uniqueness
Methyl 5-methylhexacosanoate is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fatty acid methyl esters and can result in different physical and chemical properties .
Eigenschaften
CAS-Nummer |
55335-02-9 |
|---|---|
Molekularformel |
C28H56O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
methyl 5-methylhexacosanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2)25-23-26-28(29)30-3/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
ZNCXGXZOZCBPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)











![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)

